molecular formula C25H28N6O4 B2485546 8-{[4-(2-furoyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 838880-56-1

8-{[4-(2-furoyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2485546
CAS No.: 838880-56-1
M. Wt: 476.537
InChI Key: CBISAXWWKWSWAO-UHFFFAOYSA-N
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Description

8-{[4-(2-furoyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C25H28N6O4 and a molecular weight of 476.537 g/mol. This compound is characterized by its intricate structure, which includes a purine ring system, a furoyl group, a phenylethyl group, and a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine core. The furoyl group is then introduced through a reaction with furoic acid, followed by the attachment of the phenylethyl group. The final step involves the formation of the purine ring system through a series of reactions including cyclization and methylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure purity and yield. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes.

  • Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: It might find use in the production of advanced materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 7-[2-[4-(2-Furoyl)-1-piperazinyl]ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione

  • 1-(2-Furoyl)piperazine

Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

838880-56-1

Molecular Formula

C25H28N6O4

Molecular Weight

476.537

IUPAC Name

8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C25H28N6O4/c1-27-22-21(24(33)28(2)25(27)34)31(11-10-18-7-4-3-5-8-18)20(26-22)17-29-12-14-30(15-13-29)23(32)19-9-6-16-35-19/h3-9,16H,10-15,17H2,1-2H3

InChI Key

CBISAXWWKWSWAO-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(=O)C4=CC=CO4)CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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